1,2,3,4-Tetrahydro-1-naphthoic acid

Overview

Description

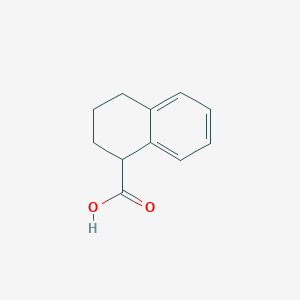

1,2,3,4-Tetrahydro-1-naphthoic acid is an organic compound with the molecular formula C11H12O2. It is also known as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is a derivative of naphthalene, where the aromatic ring is partially hydrogenated. It is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

1,2,3,4-Tetrahydro-1-naphthoic acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of naphthalene-1-carboxylic acid. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures . Another method involves the use of super bases and naphthoic acid technology, which offers high operability and good repeatability . Industrial production methods often focus on optimizing yield and minimizing by-products, ensuring the process is safe and scalable .

Chemical Reactions Analysis

Substitution Reactions

The tetralin ring undergoes electrophilic substitution, with regioselectivity governed by steric and electronic factors:

Halogenation at the 8-position is favored due to reduced steric interference with the carboxyl group’s quasi-axial conformation .

Decarboxylation and Derivative Formation

The carboxylic acid group participates in classical reactions:

- Esterification : THNA reacts with alcohols under acid catalysis to form esters (e.g., methyl tetralin-1-carboxylate) .

- Amide formation : Reacts with amines via coupling agents (e.g., EDC/HOBt) to yield bioactive amides .

- Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxyl group to a hydroxymethyl group .

Oxidation Reactions

- Ring oxidation : THNA undergoes oxidation at the 4-position with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form 4-oxo-THNA, a precursor for anthraquinone derivatives .

- Side-chain oxidation : The benzylic hydrogen adjacent to the carboxyl group is susceptible to radical oxidation, forming peroxides under UV light .

Environmental Degradation

Under anaerobic conditions, THNA is metabolized by sulfate-reducing bacteria via β-oxidation pathways, yielding naphthoyl-CoA intermediates .

Scientific Research Applications

Pharmaceutical Applications

THNA is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions that are crucial for drug development.

Case Study: Synthesis of Antidepressants

Research indicates that THNA derivatives are utilized in the synthesis of certain antidepressants. For example, modifications of the THNA structure have led to compounds that exhibit serotonin reuptake inhibition, a mechanism critical for alleviating depressive symptoms.

| Compound | Activity | Reference |

|---|---|---|

| THNA-Derivative A | Serotonin Reuptake Inhibitor | Journal of Medicinal Chemistry |

| THNA-Derivative B | Antidepressant Activity | European Journal of Pharmacology |

Agrochemical Applications

THNA is also employed in the agrochemical industry as a building block for pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in developing environmentally friendly agricultural chemicals.

Case Study: Herbicide Development

In a study focusing on herbicide efficacy, THNA derivatives demonstrated effective inhibition of weed growth while exhibiting low toxicity to non-target species. This dual action is vital for sustainable agricultural practices.

| Herbicide | Efficacy (%) | Target Species |

|---|---|---|

| THNA-Derivative C | 85% | Broadleaf Weeds |

| THNA-Derivative D | 90% | Grassy Weeds |

Organic Synthesis

THNA serves as an important precursor in organic synthesis pathways. Its reactivity allows it to be used in the formation of various complex organic molecules.

Case Study: Synthesis of Naphthyl Derivatives

THNA has been successfully used to synthesize naphthyl derivatives through various coupling reactions. These derivatives are essential in materials science and organic electronics.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Naphthyl Compound E | 78% |

| Heck Reaction | Naphthyl Compound F | 82% |

Toxicological Studies

Understanding the toxicological profile of THNA is crucial for its safe application in pharmaceuticals and agrochemicals. Studies have shown that while THNA exhibits low acute toxicity, chronic exposure assessments are necessary to evaluate long-term effects.

Case Study: Chronic Toxicity Assessment

A recent toxicological assessment highlighted that THNA does not significantly impact liver function or hematological parameters at low doses, making it suitable for further pharmaceutical development.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-naphthoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form various intermediates, which then participate in different metabolic pathways. For example, it can be converted to 5,6,7,8-tetrahydro-2-naphthoic acid, which is involved in the anaerobic degradation of naphthalene . This process involves the addition of a carbon unit to the aromatic ring, leading to ring cleavage and further degradation .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-naphthoic acid can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydro-2-naphthoic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

5,6,7,8-Tetrahydro-2-naphthoic acid: Another derivative of naphthalene, differing in the hydrogenation pattern and position of the carboxylic acid group.

1,2,3,4-Tetrahydronaphthalene: This compound lacks the carboxylic acid group and is fully hydrogenated.

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and serve as a versatile intermediate in various applications .

Biological Activity

1,2,3,4-Tetrahydro-1-naphthoic acid (THNA) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of THNA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 176.22 g/mol

- CAS Number : 1914-65-4

- Melting Point : 82°C to 85°C

- Solubility : Soluble in methanol and chloroform

The structure of THNA features a naphthalene ring system with a tetrahydro group and a carboxylic acid functional group, which is crucial for its biological activity.

Protease Inhibition

THNA is primarily recognized for its role as a precursor in the synthesis of protease inhibitors. By interacting with the active sites of protease enzymes, THNA can inhibit their activity, which is vital in various biological processes such as:

- Cell Cycle Regulation : Proteases are involved in cell proliferation and apoptosis.

- Immune Response : Inhibition can modulate immune responses by preventing the breakdown of signaling proteins.

The inhibition of proteases can lead to significant alterations in cellular signaling pathways, potentially impacting disease processes such as cancer and inflammation .

Anti-inflammatory Activity

Research indicates that derivatives of THNA exhibit anti-inflammatory properties. For instance, modifications to related compounds have shown promise in reducing inflammation markers in vitro. This suggests that THNA could be explored further for developing anti-inflammatory therapies .

Cytotoxic Effects

A study investigated the cytotoxicity of THNA derivatives against human tumor cell lines such as K-562 (chronic myelogenous leukemia) and HUT-78 (T-cell lymphoma). The results indicated that certain derivatives displayed significant cytotoxic effects, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the THNA structure can enhance or diminish its biological activities. For example, the introduction of various substituents on the naphthalene ring has been correlated with increased anti-cancer activity while maintaining low toxicity profiles .

Data Table: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4-tetrahydro-1-naphthoic acid, and how do reaction conditions influence product purity?

The Birch reduction of 2-naphthoic acid is a primary synthetic method. Using lithium in liquid ammonia with a proton source (e.g., ethanol) yields 1,2,3,4-tetrahydro-2-naphthoic acid as an intermediate, which can isomerize or further reduce depending on reagent ratios and reaction time . Substituted derivatives (e.g., methoxy variants) may lose substituents during reduction, necessitating careful control of stoichiometry and temperature to avoid side reactions. Post-synthesis purification via recrystallization (melting point: 75–77°C ) or chromatography is critical for achieving ≥97% purity .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques:

- NMR : - and -NMR assign protons and carbons, with HMBC correlations confirming connectivity (e.g., carboxyl group linkage to H-2, H-3, and H-4) .

- IR : A carbonyl stretch at ~5.90 µm confirms the carboxylic acid group .

- CD Spectroscopy : Distinguishes enantiomers; the (2S)-configuration shows a negative Cotton effect at 270 nm, while (2R) exhibits a positive effect .

Q. What are the primary research applications of this compound in pharmaceutical development?

It serves as a chiral intermediate in synthesizing drugs like Palonosetron HCl (anti-emetic), where enantiomeric purity (S-configuration) is critical for activity . Derivatives, such as 6-substituted variants, show anti-inflammatory activity in murine models (e.g., carrageenan-induced edema assays) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods validate enantiomeric excess?

Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation is employed. Enantiomeric excess is validated using chiral HPLC or CD spectroscopy. For example, the (S)-enantiomer of this compound (CAS 85977-52-2) is distinguished by its specific CD profile .

Q. What mechanisms underlie the anti-inflammatory activity of 6-substituted derivatives?

In vivo studies suggest inhibition of cyclooxygenase (COX) or lipoxygenase pathways. Structure-activity relationship (SAR) analyses indicate that electron-withdrawing groups at C-6 enhance potency, likely by stabilizing interactions with enzymatic active sites . Dose-response curves in mouse models (e.g., ED values) are used to quantify efficacy .

Q. How do contradictory spectral data arise in structural studies, and how are they resolved?

Discrepancies in NMR assignments (e.g., methoxy group retention/loss during Birch reduction) stem from variable reaction conditions. For example, 2-methoxy-1-naphthoic acid retains the methoxyl group under controlled reduction, whereas 1- and 3-methoxy analogs lose it due to radical-mediated cleavage . Multi-technique validation (e.g., combining HMBC, NOESY, and X-ray crystallography) resolves ambiguities .

Q. What challenges exist in scaling up synthesis while maintaining regioselectivity?

Scaling the Birch reduction requires precise control of lithium stoichiometry and ammonia temperature to prevent over-reduction (e.g., hexahydro byproduct formation) . Flow chemistry systems improve heat dissipation and reproducibility. Impurity profiles must be monitored via LC-MS, particularly for isomers like 1,2,3,4-tetrahydro-2-naphthoic acid (CAS 53440-12-3), which co-elute under standard HPLC conditions .

Q. Methodological Considerations

- Synthesis Optimization : Use DOE (Design of Experiments) to map reagent ratios vs. yield/purity.

- Analytical Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.

- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and assess cytotoxicity (MTT assays) to differentiate specific activity from general toxicity .

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWTJCSPSUGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940758 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-65-4 | |

| Record name | 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.